![molecular formula C16H19N5O5 B14975634 2-Methoxyethyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14975634.png)
2-Methoxyethyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
2-METHOXYETHYL 7-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, along with various functional groups such as methoxy, hydroxy, and carboxylate groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 7-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through condensation reactions involving suitable amines and carbonyl compounds.
Coupling of the Rings: The tetrazole and pyrimidine rings are then coupled together using cross-coupling reactions, such as Suzuki-Miyaura coupling, under palladium catalysis.
Functional Group Modifications: The final steps involve introducing the methoxy, hydroxy, and carboxylate groups through various substitution and protection-deprotection reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-METHOXYETHYL 7-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) to form corresponding alcohols or amines.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Catalysts: Palladium catalysts for cross-coupling reactions
Solvents: Common organic solvents like dichloromethane, ethanol, and acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce alcohols or amines.
Scientific Research Applications
2-METHOXYETHYL 7-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-METHOXYETHYL 7-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tetrazolopyrimidines: Other compounds in this class share the tetrazole-pyrimidine core structure but differ in their functional groups.
Methoxyphenyl Derivatives: Compounds with similar methoxyphenyl groups but different core structures.
Uniqueness
2-METHOXYETHYL 7-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C16H19N5O5 |
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Molecular Weight |
361.35 g/mol |
IUPAC Name |
2-methoxyethyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H19N5O5/c1-9-13(15(23)26-7-6-24-2)14(21-16(17-9)18-19-20-21)10-4-5-11(22)12(8-10)25-3/h4-5,8,14,22H,6-7H2,1-3H3,(H,17,18,20) |
InChI Key |
GCLWARHBUOOWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)O)OC)C(=O)OCCOC |
Origin of Product |
United States |
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